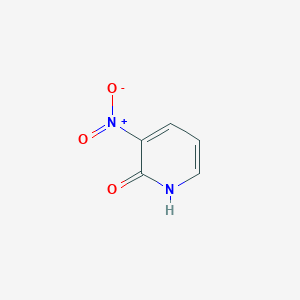

2-Hydroxy-3-nitropyridine

描述

Contextualization within Pyridine (B92270) Derivatives and Heterocyclic Chemistry Research

Pyridine and its derivatives are fundamental classes of N-heterocyclic compounds extensively studied in modern organic and medicinal chemistry. mdpi.com The pyridine ring is considered a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs in 2021 containing this core structure. mdpi.com Beyond pharmaceuticals, pyridine derivatives are integral to materials science, catalysis, and the development of dyes. mdpi.comresearchgate.net

Within this broad family, nitropyridines represent a significant subclass. mdpi.com The introduction of a nitro group (—NO₂) onto the pyridine ring significantly alters its electronic properties and reactivity, making nitropyridines versatile precursors for a wide array of more complex heterocyclic systems. mdpi.com 2-Hydroxy-3-nitropyridine, as a disubstituted pyridine, is a specific example within this framework. cymitquimica.com It belongs to the pyridine family and is characterized by a pyridine ring substituted with a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 3-position. cymitquimica.comchemimpex.com This particular substitution pattern makes it a subject of interest in heterocyclic chemistry, providing a platform for creating diverse, biologically active molecules. mdpi.coma2bchem.com

Significance as a Key Intermediate and Building Block in Complex Organic Synthesis

A primary role of this compound in chemical research is its function as a key intermediate and versatile building block. chemimpex.comlookchem.com Its unique chemical structure is a valuable starting point for synthesizing a variety of other compounds. lookchem.comgoogle.com Researchers utilize it in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comsmolecule.com

The compound serves as a precursor in the production of various therapeutic agents, including anti-infective and anti-inflammatory compounds. chemimpex.comnordmann.global Its structure allows for straightforward modification, enabling chemists to generate derivatives with specific properties for targeted applications. chemimpex.com For example, it is a known intermediate in the synthesis of compounds like 3-Nitro-2-pyridyl β-D-galactoside and has been used as a starting material for creating various organic molecules. lookchem.com The compound's utility extends to the agrochemical industry, where it is used in formulating products for pest control and plant growth regulation. chemimpex.com The presence of both the hydroxyl and nitro groups provides reactive sites for further chemical transformations, making it a staple in the organic chemist's toolkit for constructing complex molecular architectures. chemimpex.coma2bchem.com

Academic Research Perspectives on its Molecular Architecture and Reactivity

The molecular architecture of this compound is central to its chemical behavior. The molecule consists of a six-membered pyridine ring with a hydroxyl group at the C2 position and a nitro group at the C3 position. chemimpex.com This specific arrangement of an electron-donating hydroxyl group and a powerful electron-withdrawing nitro group on adjacent carbons creates a distinct electronic environment that governs its reactivity. cymitquimica.comchemimpex.com

Theoretical studies, including ab initio Hartree-Fock (HF) and density functional theory (B3LYP) calculations, have been employed to investigate the optimized molecular structures, energies, and vibrational frequencies of its conformations. researchgate.net The presence of the nitro group can influence the compound's stability and reactivity, while the hydroxyl group can enhance its solubility in polar solvents. cymitquimica.com The reactivity of this compound is exploited in various chemical reactions. For instance, the methylation of this compound can yield either 2-methoxy-3-nitropyridine (B1295690) or N-methyl-3-nitro-2-pyridone, depending on the reaction conditions. cdnsciencepub.com It also participates in reactions with amines, such as o-toluidine, and can be hydrolyzed with dilute acids. cdnsciencepub.com Its reaction with 2-amino-3-hydroxypyridine (B21099) has been studied to synthesize more complex heterocyclic systems like diazaphenoxazines, highlighting the compound's utility in building intricate molecular frameworks. capes.gov.br

Overview of Tautomerism in 2-Hydroxypyridine (B17775) Systems with Specific Reference to this compound / 3-Nitropyridin-2(1H)-one

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium. semanticscholar.org This phenomenon involves the migration of a proton and the shifting of double bonds. For this compound, this equilibrium exists between the aromatic 'hydroxy' (lactim) form and the non-aromatic 'pyridone' (lactam) form. nih.govtcichemicals.com

Structure

3D Structure

属性

CAS 编号 |

137280-55-8 |

|---|---|

分子式 |

C5H4N2O3 |

分子量 |

140.10 g/mol |

IUPAC 名称 |

3-nitro-3H-pyridin-2-one |

InChI |

InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-4H |

InChI 键 |

JKNMOMXKEVXBKT-UHFFFAOYSA-N |

SMILES |

C1=CNC(=O)C(=C1)[N+](=O)[O-] |

规范 SMILES |

C1=CC(C(=O)N=C1)[N+](=O)[O-] |

其他CAS编号 |

6332-56-5 |

Pictograms |

Irritant |

同义词 |

2-H-3-NPy 2-hydroxy-3-nitropyridine |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Nitration Strategies for the Pyridine (B92270) Ring System

The introduction of a nitro group onto the pyridine ring is challenging due to the ring's electron-deficient nature, which is further exacerbated under acidic nitrating conditions that protonate the ring nitrogen. rsc.org Consequently, specialized strategies have been developed to achieve effective nitration.

Direct Nitration of 2-Hydroxypyridine (B17775)

Direct nitration of the 2-hydroxypyridine precursor is a primary route to obtaining 2-Hydroxy-3-nitropyridine. The hydroxyl group acts as an activating group, facilitating the electrophilic substitution.

Various nitrating agents and conditions have been employed for the direct nitration of pyridines and their derivatives. For 2-hydroxypyridine specifically, a method involves its dissolution in pyridine followed by the dropwise addition of nitric acid in an ice bath. google.com This process is repeated after concentrating the reaction mixture to achieve the desired product. google.com Other powerful nitrating systems used for the broader pyridine class include dinitrogen pentoxide (N₂O₅) and nitric acid in trifluoroacetic anhydride. rsc.orgresearchgate.net

| Precursor | Nitrating Agent | Solvent/Medium | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | Nitric Acid (60-75%) | Pyridine | Reaction performed in an ice bath, followed by stirring at room temperature. Process is repeated 3-5 times. | google.com |

| Pyridine (General) | Dinitrogen Pentoxide (N₂O₅) | Liquid Sulfur Dioxide or Organic Solvent | Forms an N-nitropyridinium salt intermediate, which is then treated with aqueous sodium bisulfite. | rsc.orgntnu.no |

| Pyridine Derivatives (General) | Nitric Acid | Trifluoroacetic Anhydride | Reaction mixture is chilled in an ice bath. | researchgate.net |

The mechanism of pyridine nitration, particularly with reagents like dinitrogen pentoxide, does not follow a typical electrophilic aromatic substitution (EAS) pathway. researchgate.net The reaction proceeds through the formation of an N-nitropyridinium ion intermediate. rsc.orgresearchgate.netacs.org This intermediate is formed by the reaction of the pyridine nitrogen with the nitrating species. rsc.org The highly acidic conditions typically used for nitration lead to the protonation of pyridine, forming the pyridinium (B92312) cation, which is strongly deactivated towards electrophilic attack. rsc.orgntnu.no The N-nitropyridinium intermediate, however, can react further. It is susceptible to nucleophilic attack, for instance by a bisulfite ion, at the 2- or 4-position to form unstable N-nitro-dihydropyridine compounds. rsc.orgntnu.no

A key feature of the nitration mechanism involving N-nitropyridinium intermediates is the migration of the nitro group from the nitrogen atom to a carbon atom on the ring. rsc.orgntnu.no This transformation is not a simple dissociation and re-addition but occurs via a concerted pericyclic reaction known as a sigmatropic shift. wikipedia.org Specifically, studies support the migration occurs through a rsc.orgntnu.no sigmatropic shift, where the nitro group moves from the nitrogen (position 1) to the C-3 position (position 5, counting from the nitro group) of the dihydropyridine (B1217469) intermediate. rsc.orgntnu.noresearchgate.net This intramolecular rearrangement pathway explains the observed regioselectivity for β-nitration (i.e., at the 3-position) and is favored over a mechanism involving the formation of an ion pair. rsc.org

Nitration of Substituted Pyridine Precursors (e.g., 2-Aminopyridine (B139424) Derivatives)

An alternative to direct nitration of 2-hydroxypyridine is to begin with a different substituted pyridine, such as 2-aminopyridine, and subsequently convert the substituent into a hydroxyl group. The amino group is a strong activating group, making the pyridine ring more susceptible to electrophilic substitution.

The nitration of 2-aminopyridine proceeds via a nitramine intermediate, which then undergoes rearrangement upon heating to yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. ntnu.no Once the 2-amino-3-nitropyridine isomer is isolated, the amino group can be converted to a hydroxyl group. This is typically achieved through a diazotization reaction (treatment with a nitrite (B80452) source like sodium nitrite in an acidic solution) followed by hydrolysis of the resulting diazonium salt. google.com A similar multi-step, one-pot process has been reported for the synthesis of the isomeric 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine. google.com

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Nitration | Concentrated Nitric Acid / Sulfuric Acid | 2-Amino-3-nitropyridine (and 5-nitro isomer) | ntnu.nogoogle.com |

| 2 | Diazotization & Hydrolysis | Sodium Nitrite (NaNO₂), Acid, Water | This compound | google.com |

Synthesis via Halogenated Pyridine Intermediates

The use of halogenated pyridines provides another strategic route for synthesizing this compound. In this approach, a pyridine ring already containing the nitro group at the 3-position and a halogen, typically chlorine, at the 2-position serves as the key intermediate.

The compound 2-chloro-3-nitropyridine (B167233) is a valuable precursor. cdnsciencepub.com The chlorine atom at the 2-position can be displaced by a hydroxide (B78521) nucleophile through a nucleophilic aromatic substitution reaction. This hydrolysis can be achieved by treating 2-chloro-3-nitropyridine with aqueous acid and heating. cdnsciencepub.com This method leverages the reactivity of the halogenated position, which is activated by the electron-withdrawing nitro group, to introduce the final hydroxyl functionality.

Nucleophilic Substitution on Halogenated Nitropyridines (e.g., 2-Chloro-3-nitropyridines)

A primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a halogenated precursor, such as 2-chloro-3-nitropyridine. wikipedia.orgguidechem.com This reaction is contingent on the activation of the pyridine ring by a strongly electron-withdrawing group. libretexts.org

The mechanism proceeds via an addition-elimination pathway. A nucleophile, such as a hydroxide ion (OH⁻), attacks the carbon atom bonded to the halogen (the ipso-carbon). libretexts.org The presence of the nitro group (NO₂) ortho to the leaving group is critical; it activates the ring towards nucleophilic attack and stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org The aromaticity is then restored by the elimination of the halide leaving group (e.g., Cl⁻). youtube.com

While direct substitution with hydroxide is feasible, analogous reactions with other nucleophiles are well-documented. For instance, 2-chloro-3-nitropyridine readily reacts with various primary amines and anilines in solvents like ethylene (B1197577) glycol to produce the corresponding 2-anilino-3-nitropyridine derivatives in excellent yields (90-94%). guidechem.com This highlights the substrate's high reactivity and the efficiency of the SNAr mechanism in generating substituted 3-nitropyridines. guidechem.com

| Parameter | Description |

|---|---|

| Substrate | 2-Chloro-3-nitropyridine |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Activating Group | Nitro group (NO₂) at the C3-position (ortho to the leaving group) |

| Key Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) wikipedia.org |

| Typical Nucleophiles | Hydroxides, amines, anilines guidechem.com |

Sequential Bromination and Nitration Approaches (e.g., for 5-Bromo-2-hydroxy-3-nitropyridine)

The synthesis of specifically functionalized derivatives, such as 5-Bromo-2-hydroxy-3-nitropyridine, often requires multi-step, sequential approaches to ensure correct regiochemistry. A well-established method begins with a substituted pyridine and introduces the required functional groups in a controlled order.

One effective synthesis starts with 2-amino-5-bromopyridine (B118841). prepchem.com This precursor can be prepared with high regioselectivity (>20:1) via the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS). chemicalbook.com In a subsequent one-pot reaction, 2-amino-5-bromopyridine is treated with fuming nitric acid in a concentrated sulfuric acid medium. prepchem.com This powerful nitrating mixture not only introduces a nitro group at the C3-position but also facilitates the conversion of the C2-amino group into a hydroxyl group. The process involves diazotization of the amine followed by hydrolysis upon aqueous workup, yielding the final product, 5-bromo-2-hydroxy-3-nitropyridine. prepchem.com

| Starting Material | Reagents | Temperature | Duration | Product |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | 60 °C | 2 hours | 5-Bromo-2-hydroxy-3-nitropyridine |

Optimization of Synthetic Efficiency and Regioselectivity for Research Applications

Optimizing the synthesis of this compound and its derivatives is crucial for improving yields, ensuring high purity, and controlling the precise arrangement of substituents (regioselectivity). Such control is essential for research applications where specific isomers are required for biological testing or as building blocks in complex syntheses. guidechem.comnih.gov

Regioselectivity is a significant challenge in the functionalization of pyridine rings. In nucleophilic substitution reactions on substrates with multiple potential leaving groups, such as 2,6-dichloro-3-nitropyridine, the outcome is governed by a balance of electronic and steric effects. stackexchange.com The nitro group activates both the ortho (C2) and para (C6) positions through resonance. However, the strong inductive electron-withdrawing effect of the nitro group makes the adjacent C2 position more electron-deficient. stackexchange.com This often leads to kinetically controlled nucleophilic attack at the C2 position, even if the C6-substituted product might be thermodynamically more stable. stackexchange.com

To circumvent the challenges and harsh conditions of some multi-step syntheses, methods for the direct, high-yield nitration of 2-hydroxypyridine have been developed. One optimized approach involves dissolving 2-hydroxypyridine in pyridine and adding nitric acid dropwise while cooling the reaction in an ice bath. google.com This method is noted for producing high-purity this compound that can be used in subsequent steps without extensive purification. google.com Furthermore, it reduces the amount of waste gas and liquid, aligning with the principles of green chemistry, making it suitable for larger-scale production. google.com Another strategy to improve yields and avoid the use of strong acids involves using a metal nitrate (B79036) with acetic anhydride, which has been shown to increase the reaction yield significantly. google.com

| Methodology | Typical Substrate | Key Reagents | Primary Optimization Goal |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichloro-3-nitropyridine | Amines, Hydroxides | Controlling regioselectivity (kinetic vs. thermodynamic control) stackexchange.com |

| Direct Nitration | 2-Hydroxypyridine | Nitric Acid / Pyridine | High purity, reduced waste ("green" synthesis) google.com |

| Sequential Functionalization | 2-Aminopyridine | 1. NBS; 2. HNO₃/H₂SO₄ | Building molecular complexity with precise regiochemistry prepchem.comchemicalbook.com |

| Vicarious Nucleophilic Substitution (VNS) | 3-Nitropyridine | Hydroxylamine, 4-Amino-1,2,4-triazole | Selective amination at the para-position to the nitro group rsc.orgnih.gov |

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

The vibrational profile of 2-Hydroxy-3-nitropyridine has been characterized using both Fourier-Transform Infrared (FT-IR) and Fourier-Transform (FT)-Raman spectroscopy. nih.gov Experimental FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range, while FT-Raman spectra are often collected from 3700–50 cm⁻¹. niscpr.res.inelsevierpure.com

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Together, these two techniques provide complementary information, often allowing for the observation of vibrational modes that may be weak or absent in one spectrum but strong in the other. This dual-method approach is crucial for a complete vibrational analysis of substituted pyridine (B92270) rings. nih.gov

To achieve a precise and reliable assignment of the observed vibrational bands, experimental data are correlated with theoretical predictions from quantum chemical calculations. nih.gov Density Functional Theory (DFT) is a commonly employed method, with the B3LYP functional and basis sets like 6-311++G(d,p) providing a good balance of accuracy and computational efficiency for molecules of this type. researchgate.netmdpi.com

The process involves first optimizing the molecular geometry of this compound to find its most stable energetic conformation. Subsequently, the vibrational frequencies are calculated for this optimized structure. nih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental wavenumbers. nih.gov This correlation allows for a more confident assignment of complex spectral regions where bands may overlap.

The vibrational spectrum of this compound is complex, with contributions from the pyridine ring, the hydroxyl group, and the nitro group. The detailed assignment of these fundamental modes is accomplished by comparing the experimental FT-IR and FT-Raman spectra with the scaled quantum chemical predictions and by referencing data from similar substituted pyridine molecules.

Key vibrational modes and their typical assignments include:

O-H Vibrations: The hydroxyl group's stretching vibration (νO-H) is typically observed as a broad band in the FT-IR spectrum, often in the range of 3145-3430 cm⁻¹ when intermolecular hydrogen bonding is present. niscpr.res.in

C-H Vibrations: The aromatic C-H stretching modes of the pyridine ring generally appear in the 3100–3000 cm⁻¹ region. mdpi.com

N-O Vibrations: The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (νasNO₂) is typically found at higher wavenumbers than the symmetric stretch (νsNO₂).

Ring Vibrations: The pyridine ring itself has several characteristic stretching (νC=C, νC-N) and deformation (δC-H) modes. The C=C stretching vibrations in pyridine derivatives are typically observed in the 1585-990 cm⁻¹ range. researchgate.netcdnsciencepub.com

C-O Vibrations: The C-O stretching mode (νC-O) associated with the hydroxyl group is expected in the region around 1200 cm⁻¹. niscpr.res.in

An interactive table summarizing the detailed assignment for key vibrational modes is provided below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3100 - 3500 | Stretching of the hydroxyl bond, often broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Asymmetrical stretching of the two N-O bonds in the nitro group. |

| Ring C=C, C=N Stretch | 1400 - 1600 | In-plane stretching vibrations of the pyridine ring framework. |

| NO₂ Symmetric Stretch | 1300 - 1370 | Symmetrical stretching of the two N-O bonds in the nitro group. |

| C-O-H In-plane Bend | 1150 - 1250 | Bending motion of the hydroxyl group within the plane of the molecule. |

| C-O Stretch | 1170 - 1220 | Stretching of the carbon-oxygen single bond. |

| C-H In-plane Bend | 1000 - 1300 | Bending of the ring C-H bonds within the molecular plane. |

| Ring Breathing | 980 - 1050 | Symmetric expansion and contraction of the entire pyridine ring. |

| C-H Out-of-plane Bend | 700 - 900 | Bending of the ring C-H bonds perpendicular to the molecular plane. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the connectivity and electronic structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. elsevierpure.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic shielding around a nucleus. Electron-withdrawing groups, such as the nitro group, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups cause upfield shifts.

In this compound, the protons and carbons of the pyridine ring are expected to show distinct signals. The coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring non-equivalent nuclei and provide information about the connectivity of the atoms. For instance, the splitting pattern of a proton's signal reveals the number of adjacent protons.

The expected chemical shifts and coupling patterns can be accurately predicted using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. elsevierpure.comresearchgate.net

An interactive data table of typical predicted ¹H and ¹³C NMR chemical shifts is presented below. Note: Actual experimental values may vary depending on the solvent used.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ¹H | 7.5 - 7.8 | dd | ~8-9, ~1-2 |

| H-5 | ¹H | 8.2 - 8.5 | dd | ~4-5, ~1-2 |

| H-6 | ¹H | 7.2 - 7.4 | dd | ~8-9, ~4-5 |

| C-2 | ¹³C | 155 - 160 | s | - |

| C-3 | ¹³C | 125 - 130 | s | - |

| C-4 | ¹³C | 140 - 145 | d | - |

| C-5 | ¹³C | 115 - 120 | d | - |

| C-6 | ¹³C | 135 - 140 | d | - |

2-Hydroxypyridines can exist in equilibrium with their tautomeric keto form, 2-pyridone. For this compound, this equilibrium is between the hydroxy form (this compound) and the keto form (3-nitro-2(1H)-pyridone). NMR spectroscopy is a powerful technique for investigating this tautomerism in solution. elsevierpure.comresearchgate.net

The two tautomers have distinct electronic structures, which would lead to different sets of ¹H and ¹³C NMR chemical shifts. For example, the keto form possesses an sp³-hybridized carbon at the C-6 position bonded to a nitrogen, which would resonate at a significantly different chemical shift compared to the sp²-hybridized carbon in the aromatic hydroxy form. By comparing the experimentally observed NMR spectra with the theoretically calculated spectra for each tautomer, the predominant form in a given solvent can be identified. elsevierpure.com For the related compound 2-hydroxy-5-nitropyridine (B147068), studies have shown that the calculated chemical shifts for the keto tautomer (5-nitro-2-pyridone) more closely match the experimental data, suggesting it is the favored form. elsevierpure.com A similar investigation for this compound would clarify its preferred tautomeric state in solution.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic behavior of this compound is dictated by the chromophores within its molecular structure, primarily the pyridine ring substituted with electron-withdrawing nitro and electron-donating hydroxyl groups. These features give rise to characteristic absorption and emission spectra.

Analysis of Electronic Transitions and Optical Properties

The UV-Visible absorption spectrum of this compound is characterized by electronic transitions originating from its conjugated π-system and the non-bonding electrons on its heteroatoms. The principal transitions observed are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur at shorter wavelengths (higher energy). For substituted pyridines, these transitions are characteristic of the aromatic ring system.

n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions.

While specific experimental fluorescence data for this compound is not extensively reported, hydroxypyridine derivatives are known to exhibit fluorescence. This emission typically results from the relaxation of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO) of the excited state. The tautomeric form of the molecule, whether the pyridinol or the pyridone form, significantly influences the emission characteristics.

Solvent Effects on Spectroscopic Signatures

The polarity of the solvent medium can significantly influence the electronic absorption spectra of this compound, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, is a result of differential solvation of the ground and excited states of the molecule.

Hypsochromic Shift (Blue Shift): In polar protic solvents like ethanol and water, the n → π* transition typically undergoes a hypsochromic shift (shift to a shorter wavelength). This is because the lone pair electrons on the nitrogen and oxygen atoms can form hydrogen bonds with the solvent molecules. This hydrogen bonding stabilizes the non-bonding orbital, increasing the energy gap for the n → π* transition.

Bathochromic Shift (Red Shift): The π → π* transitions often exhibit a bathochromic shift (shift to a longer wavelength) in polar solvents. This occurs because the excited state is generally more polar than the ground state and is therefore more stabilized by interactions with a polar solvent, which decreases the energy gap for the transition.

Studies on analogous compounds, such as substituted nitro pyridines, have demonstrated these characteristic shifts. The interplay between the solute and solvent, particularly through hydrogen bonding and dipole-dipole interactions, dictates the extent of these spectral shifts.

| Solvent | Polarity | Transition Type | Typical λmax Shift |

|---|---|---|---|

| Hexane | Non-polar | n → π | Reference |

| Ethanol | Polar Protic | n → π | Hypsochromic (Blue Shift) |

| Water | Polar Protic | n → π | Stronger Hypsochromic (Blue Shift) |

| Hexane | Non-polar | π → π | Reference |

| Ethanol | Polar Protic | π → π* | Bathochromic (Red Shift) |

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular structure, intermolecular interactions, and tautomeric preferences.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in its pyridone tautomeric form, 3-Nitro-2(1H)-pyridinone. Crystallographic data for this compound are available in the Crystallography Open Database (COD) under identifiers such as 2006529 and 4507049.

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a or related |

| Molecules per Unit Cell (Z) | 4 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The crystal packing of 3-Nitro-2(1H)-pyridinone is dominated by a network of intermolecular hydrogen bonds. The most significant interaction is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. In this arrangement, the hydrogen atom from the amine group (N-H) of one molecule forms a strong hydrogen bond with the carbonyl oxygen atom (C=O) of an adjacent molecule.

Crystallographic Insights into Tautomeric Preferences in the Solid State

Crystallographic analysis unequivocally demonstrates that in the solid state, the compound exists as the 3-Nitro-2(1H)-pyridinone tautomer rather than the this compound form. The direct location of the hydrogen atom on the nitrogen atom (N1) and the observation of a distinct carbon-oxygen double bond (C=O) confirm the pyridone structure.

The preference for the pyridone tautomer in the solid state is largely driven by the ability to form stable, intermolecular N-H···O hydrogen-bonded dimers. This arrangement is energetically more favorable than the potential O-H···N hydrogen bonds that the hydroxypyridine tautomer might form. This observation is consistent with studies of many other 2-hydroxypyridine (B17775) derivatives, where the pyridone form is overwhelmingly favored in the crystalline phase.

Computational and Theoretical Chemistry Studies

Quantum Chemical Methodologies for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-Hydroxy-3-nitropyridine. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

The structural and vibrational properties of this compound have been extensively studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. nih.gov The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While useful, it does not fully account for electron correlation.

DFT, on the other hand, has become a more widely used method due to its favorable balance of accuracy and computational cost. researchgate.net It calculates the electronic structure of a molecule based on its electron density, incorporating electron correlation effects through an exchange-correlation functional. For studies on this compound and related molecules, the B3LYP hybrid functional is commonly employed, as it combines the strengths of both HF and DFT approaches. nih.govresearchgate.net These calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a flexible mathematical description of the atomic orbitals. nih.govgelisim.edu.tr Comparative studies on similar pyridine (B92270) derivatives have shown that DFT methods, particularly with larger basis sets, often yield results, such as vibrational frequencies, that are in better agreement with experimental data than those from HF calculations. researchgate.netresearchgate.net

A primary application of HF and DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. This process yields the most stable three-dimensional structure and provides precise predictions of molecular parameters. For this compound, these calculations have been used to determine its optimized molecular structure. nih.govgelisim.edu.tr

The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total energy of the system. The resulting data includes key bond lengths, bond angles, and dihedral angles that define the molecule's shape. Studies on related nitropyridine compounds have demonstrated that both HF and DFT methods predict consistent data for geometric parameters. researchgate.netresearchgate.net

Table 1: Selected Theoretical Molecular Parameters of Pyridine Derivatives Note: Data for closely related molecules is presented to illustrate typical computational outputs. Specific experimental or calculated values for this compound's bond lengths and angles are determined through these computational methods.

| Parameter | Typical C-C Bond Length (Å) | Typical C-N Bond Length (Å) | Typical C-O Bond Length (Å) | Typical N-O Bond Length (Å) |

|---|---|---|---|---|

| Pyridine Ring nih.gov | 1.39 | 1.37 | - | - |

| 2-amino-3-nitropyridine (B1266227) (DFT/B3LYP) researchgate.net | 1.403 - 1.432 | 1.314 - 1.369 | - | 1.233 |

| 2-hydroxy-5-methyl-3-nitropyridine (DFT/B3LYP) researchgate.net | 1.379 - 1.435 | 1.310 - 1.366 | 1.341 | 1.229 |

HOMO-LUMO Analysis: The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can more readily undergo electronic transitions, indicating that charge transfer can occur within the molecule. researchgate.netirjweb.com For this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the pyridine ring significantly influences the energies of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewisc.edu This method is used to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net The strength of these interactions can be quantified using second-order perturbation theory, which estimates the stabilization energy associated with the donor-acceptor interactions. uni-muenchen.de In this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bond between the hydroxyl group and the nitro group, as well as the electronic delocalization within the pyridine ring. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net

Red Regions: Indicate areas of negative potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on parts of the pyridine ring, indicating sites for nucleophilic attack. researchgate.netmdpi.com

Theoretical Investigations of Tautomerism and Isomerism

This compound can exist in tautomeric forms, primarily through the migration of a proton. The predominant equilibrium is between the enol form (this compound) and the keto form (3-nitro-2-pyridone). elsevierpure.comtcichemicals.com Computational studies are crucial for determining the relative stabilities of these tautomers and understanding the mechanism of their interconversion. nih.gov Theoretical calculations on the related 2-hydroxy-5-nitropyridine (B147068) molecule have shown that the keto tautomer is favored in the gas phase. elsevierpure.com The stability of these forms is highly sensitive to the environment, such as the polarity of the solvent. wuxibiology.com

The conversion between the hydroxy and pyridone tautomers involves an intramolecular proton transfer. Theoretical calculations using methods like DFT can model the potential energy surface for this reaction, identifying the transition state and calculating the activation energy barrier. pku.edu.cn

Studies on the parent 2-hydroxypyridine (B17775) molecule have shown that direct intramolecular proton transfer has a very high activation energy barrier. wuxibiology.com However, this barrier can be significantly reduced by the presence of solvent molecules (like water) that act as a proton shuttle or through the formation of dimers. wuxibiology.compku.edu.cn

In this compound, the nitro group plays a crucial role in the proton transfer dynamics. This process, known as nitro-assisted proton transfer (NAPT), involves the nitro group acting as an internal mediator. nih.gov The aci-nitro intermediate, formed by the proton transfer from the hydroxyl group to the nitro group, is a key species in this pathway. The flexibility of the aci-nitro group allows it to rotate and deliver the proton to the pyridine nitrogen, overcoming the high energy barrier associated with a direct jump. This mediation by the nitro group provides a lower-energy pathway for tautomerization. nih.gov

Computational Prediction of Gas-Phase Basicity and Acidity

The gas-phase basicity and acidity of a molecule are fundamental properties that describe its intrinsic ability to accept or donate a proton in the absence of a solvent. Computational methods, particularly density functional theory (DFT), are widely used to predict these properties with a high degree of accuracy. For pyridine derivatives, these calculations are crucial for understanding how substituents influence the electron density of the nitrogen atom and other potential protonation or deprotonation sites.

The gas-phase basicity is typically quantified by the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. scm.comnih.gov Similarly, gas-phase acidity is the enthalpy change for the deprotonation reaction. These values can be calculated by determining the optimized geometries and electronic energies of the neutral molecule and its corresponding protonated or deprotonated species. nih.govnih.gov

For this compound, several potential sites for protonation and deprotonation exist, including the pyridine nitrogen, the hydroxyl group, and the nitro group. Computational models can be employed to determine the most energetically favorable site for these processes. The choice of computational method and basis set is critical for obtaining reliable results. The B3LYP functional with a 6-31+G(d,p) basis set is a commonly used level of theory for such calculations, providing a good balance between accuracy and computational cost. nih.govacs.org

While specific computational studies on the gas-phase basicity and acidity of this compound are not extensively available in the reviewed literature, the established methodologies for substituted pyridines provide a clear framework for such investigations. nih.govacs.org The electron-withdrawing nature of the nitro group is expected to decrease the basicity of the pyridine nitrogen, while the hydroxyl group can act as either a proton donor or acceptor, influencing both acidity and basicity.

Table 1: Key Concepts in Computational Prediction of Gas-Phase Basicity and Acidity

| Term | Definition |

| Gas-Phase Basicity | The intrinsic ability of a molecule to accept a proton in the gaseous state. |

| Gas-Phase Acidity | The intrinsic ability of a molecule to donate a proton in the gaseous state. |

| Proton Affinity (PA) | The negative of the enthalpy change for the protonation reaction in the gas phase. |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. |

| B3LYP | A specific hybrid functional for the exchange-correlation energy in DFT. |

| 6-31+G(d,p) | A Pople-style basis set commonly used in computational chemistry. |

Solvent Effects on Tautomeric Equilibria through Implicit and Explicit Solvation Models

This compound can exist in different tautomeric forms, primarily the hydroxy-pyridine form and the keto-pyridinone form. The equilibrium between these tautomers is significantly influenced by the surrounding solvent. chemrxiv.org Computational chemistry offers powerful tools to study these solvent effects through implicit and explicit solvation models.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute. The model creates a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the surrounding medium, which in turn affects the solute's energy and properties.

Explicit solvation models involve the inclusion of a specific number of solvent molecules in the calculation. youtube.com This approach allows for the detailed investigation of direct solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining tautomeric preferences. researchgate.net Hybrid models that combine both implicit and explicit solvation can offer a more comprehensive and accurate description of the system, where the first solvation shell is treated explicitly and the bulk solvent is represented by a continuum.

For this compound, the relative stability of the hydroxy and keto tautomers will depend on the polarity and hydrogen-bonding capabilities of the solvent. nih.gov In polar protic solvents, explicit hydrogen bonding to the hydroxyl or carbonyl group can significantly stabilize one tautomer over the other. Computational studies on similar hydroxypyridine systems have shown that the inclusion of explicit solvent molecules is often necessary to accurately reproduce experimental observations of tautomeric equilibria. nih.gov

Table 2: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Lower | Higher |

| Specific Interactions | Approximated | Directly modeled |

| Examples | PCM, COSMO | Monte Carlo, Molecular Dynamics |

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, characterize transition states, and understand the factors that control reaction rates and product distributions.

Transition State Localization and Reaction Pathway Determination

A key aspect of modeling reaction mechanisms is the localization of transition states (TS), which are the saddle points on the potential energy surface that connect reactants and products. nih.gov Various computational algorithms are available for finding transition states, such as synchronous transit-guided quasi-Newton (STQN) methods. Once a transition state is located, its structure provides crucial information about the geometry of the activated complex.

Following the identification of a transition state, the intrinsic reaction coordinate (IRC) is calculated to confirm that the located TS indeed connects the desired reactants and products. The IRC represents the minimum energy path along the reaction coordinate, providing a detailed picture of the geometric changes that occur as the reaction progresses. For reactions of this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational modeling can reveal the step-by-step mechanism and the structures of all intermediates and transition states.

Kinetic and Thermodynamic Aspects of Reactivity

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been characterized, their energies can be used to determine the kinetic and thermodynamic parameters of the reaction. nih.gov

Thermodynamic control is governed by the relative energies of the products. The product with the lowest Gibbs free energy will be the most stable and will be the major product at equilibrium.

Kinetic control , on the other hand, is determined by the activation energies of the competing reaction pathways. The pathway with the lowest activation energy will proceed at the fastest rate and will yield the major product under conditions where the reaction is irreversible.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis involves the systematic study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. rsc.org

A potential energy surface (PES) map is a graphical representation of the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. By mapping the PES, it is possible to identify the low-energy conformations (local minima) and the energy barriers (saddle points) that separate them.

For this compound, a key conformational feature is the relative orientation of the hydroxyl and nitro groups with respect to the pyridine ring. A relaxed PES scan can be performed by systematically varying the dihedral angles defining the orientation of these substituents and calculating the energy at each point. This allows for the identification of the most stable conformers and the rotational barriers between them. These calculations are typically performed using quantum mechanical methods like DFT. The insights gained from conformational analysis are essential for understanding the molecule's shape, polarity, and how it will interact with other molecules, for example, in a biological active site or in solution.

Reactive Transformations and Mechanistic Insights

Electrophilic Reactivity and Nitration of Pyridines

The electrophilic substitution of pyridines is a notoriously difficult transformation due to the electronic nature of the heterocycle.

The direct electrophilic nitration of the parent pyridine (B92270) ring is challenging for two primary reasons:

Ring Deactivation : The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene. ntnu.no

Protonation under Acidic Conditions : Standard nitration conditions involve strong acids (e.g., a mixture of nitric and sulfuric acid), which readily protonate the basic nitrogen atom of the pyridine ring. ntnu.no This forms a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic attack than the neutral pyridine molecule.

Consequently, electrophilic nitration of pyridine itself requires harsh conditions, such as heating with potassium nitrate (B79036) in oleum at 300 °C, and still gives very poor yields of 3-nitropyridine. ntnu.no

To overcome the inherent low reactivity of the pyridine ring, several indirect methods have been developed. However, in the specific case of synthesizing 2-Hydroxy-3-nitropyridine, a direct nitration approach is feasible and efficient due to the powerful activating effect of the hydroxyl group.

The nitration of 2-hydroxypyridine (B17775) (which exists predominantly as 2-pyridone) proceeds readily under relatively mild conditions, for example, by treatment with nitric acid. google.com The hydroxyl/pyridone group is a strong electron-donating group, activating the ring towards electrophilic substitution. This activation is sufficient to overcome the deactivating effect of the ring nitrogen. The nitration occurs selectively at the C-3 position, which is ortho to the activating hydroxyl group.

Other indirect methods used for less activated pyridines include:

Nitration of Pyridine-N-oxide : The N-oxide oxygen atom is electron-donating through resonance, activating the C-4 (para) and C-2/C-6 (ortho) positions to electrophilic attack. Nitration of pyridine-N-oxide followed by deoxygenation of the resulting nitropyridine-N-oxide provides an effective route to nitropyridines. ntnu.no

Nitration with Dinitrogen Pentoxide (N₂O₅) : Pyridine reacts with N₂O₅ to form an N-nitropyridinium salt. Subsequent treatment with a nucleophile like sodium bisulfite leads to the formation of dihydropyridine (B1217469) intermediates. A nih.govgoogle.com sigmatropic shift of the nitro group from the nitrogen to the C-3 position, followed by rearomatization, yields 3-nitropyridine. ntnu.no This mechanism avoids the harsh acidic conditions that lead to pyridinium ion formation.

The successful synthesis of this compound via direct nitration of 2-hydroxypyridine highlights the profound impact of activating substituents in modulating the reactivity of the pyridine core. ntnu.nogoogle.com

Hydrogenation and Reduction Chemistry

The presence of a nitro group makes this compound a prime candidate for reduction reactions, which can selectively target the nitro functionality or effect changes on the pyridine ring itself.

The selective reduction of the nitro group in this compound to an amino group is a synthetically valuable transformation, yielding 2-amino-3-hydroxypyridine (B21099), a key intermediate in the synthesis of various fine chemicals. A common and efficient method for this conversion is catalytic hydrogenation.

Detailed research has demonstrated that this reduction can be achieved with high efficiency using a palladium-on-carbon (Pd/C) catalyst. In a typical procedure, this compound is dissolved in methanol, and a 10% Pd/C catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere, often at balloon pressure, and stirred overnight. This process affords 2-amino-3-hydroxypyridine in excellent yields.

Table 1: Conditions for the Reduction of this compound

| Reactant | Catalyst | Solvent | Product | Yield |

| This compound | 10% Pd/C | Methanol | 2-Amino-3-hydroxypyridine | 89% |

Catalytic hydrogenation of this compound can lead to different products depending on the reaction conditions and the catalyst employed. While the primary focus is often the reduction of the nitro group, the pyridine ring itself can also be hydrogenated. The hydrogenation of hydroxypyridines can be challenging, but specific catalytic systems have been developed to facilitate this transformation.

For instance, platinum group metals are effective for the hydrogenation of hydroxypyridines. It has been noted that in the presence of a solvent like an anhydride of a saturated aliphatic monocarboxylic acid, the enol form of the hydroxypyridine is stabilized through esterification, which facilitates the hydrogenation of the ring google.com. Upon hydrolysis, the corresponding hydroxypiperidine is obtained google.com.

The mechanism for the catalytic hydrogenation of the pyridine ring generally involves the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The presence of the hydroxyl group and the nitro group on the ring will influence the orientation of the molecule on the catalyst surface and thus the stereochemical outcome of the hydrogenation.

It is also important to consider the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone. Under certain hydrogenation conditions, particularly with rhodium catalysts, 2-hydroxypyridines can be converted to δ-lactams rather than 2-hydroxypiperidines. This is a result of the hydrogenation of the more stable amide tautomer.

Oxidation Reactions of the Pyridine Ring and Substituents

The oxidation of this compound can be complex due to the presence of multiple reactive sites. The pyridine ring, the hydroxyl group, and the potential for the reduced amino group to be oxidized all contribute to a diverse range of possible products.

The oxidation of the pyridine ring in related 2-methyl-3-nitropyridine systems has been achieved using reagents like a urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride, leading to the formation of the corresponding N-oxides nih.gov. This suggests that the nitrogen atom of the pyridine ring in this compound could also be susceptible to oxidation to form the N-oxide derivative under suitable conditions.

Furthermore, the oxidation of aryl amines, which would be formed from the reduction of this compound, to nitroarenes is a well-established transformation mdpi.com. This indicates that the amino group in 2-amino-3-hydroxypyridine could potentially be re-oxidized to the nitro group or other intermediates like nitroso or azoxy compounds, depending on the oxidizing agent and reaction conditions mdpi.com. The choice of oxidant is crucial for selectivity. For example, electron-rich anilines can be effectively oxidized to nitroarenes using sodium perborate in the presence of a tungstophosphoric acid catalyst mdpi.com.

Condensation and Coupling Reactions for Derivative Synthesis

The functional groups of this compound, namely the hydroxyl group and the activated pyridine ring, allow for its participation in various condensation and coupling reactions to synthesize a range of derivatives.

A pertinent example is the condensation of related 2-methyl-3-nitropyridines with aromatic aldehydes. These reactions, typically catalyzed by piperidine in toluene, yield 2-styryl-3-nitropyridines researchgate.net. In this reaction, the methyl group is activated by the adjacent nitro group, facilitating its deprotonation and subsequent condensation with the aldehyde researchgate.net. While this compound does not possess a methyl group, this reaction highlights the activating effect of the nitro group on adjacent positions, which could be exploited in other condensation reactions.

Coupling reactions, which involve the formation of a new bond between two molecules with the aid of a metal catalyst, represent another avenue for derivatization wikipedia.org. While specific examples involving this compound are not prevalent in the provided search results, the general principles of coupling reactions suggest that the pyridine ring could be functionalized through reactions like Suzuki or Heck couplings, provided a suitable leaving group is present on the ring or on the coupling partner.

Alkylation Studies: O- vs. N-Alkylation and Control Strategies

The alkylation of this compound is a classic example of the competition between N- and O-alkylation due to its tautomeric equilibrium with 3-nitro-2-pyridone. The outcome of the alkylation is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

The 2-pyridone tautomer possesses two nucleophilic centers: the nitrogen and the oxygen atoms. The regioselectivity of the alkylation is a subject of extensive study. Generally, O-alkylation is favored under conditions that promote the dissociation of the hydroxyl group, such as in the presence of a hard base, leading to the formation of the 2-alkoxy-3-nitropyridine. Conversely, N-alkylation to yield the N-alkyl-3-nitro-2-pyridone is often favored under conditions that enhance the nucleophilicity of the nitrogen atom.

Recent studies have focused on developing highly regioselective methods for the N-alkylation of 2-pyridones. One such method involves a P(NMe2)3-mediated reaction with α-keto esters, which proceeds via a deoxygenation process to give N-alkylated 2-pyridones with high selectivity organic-chemistry.org. This approach circumvents the competitive O-alkylation by employing a different reaction mechanism that favors N-alkylation organic-chemistry.org. Another strategy to achieve regioselective O-alkylation of 2-pyridones is through a TfOH-catalyzed carbenoid insertion, which has been shown to provide the O-alkylated product with excellent regioselectivity (>99:1) rsc.org.

Control strategies for selective alkylation often involve a careful choice of reagents and reaction parameters. For instance, the use of different bases can influence the position of the negative charge in the ambident anion, thereby directing the alkylation to either the nitrogen or the oxygen atom.

Rearrangement Reactions (e.g., Smiles Rearrangement in Related Systems)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain between two aromatic rings migrates from one ring to the other. The reaction is typically facilitated by electron-withdrawing groups on the aromatic ring that is being attacked.

For a Smiles rearrangement to occur, the hydroxyl group would need to be part of a linker chain attached to another aromatic or heteroaromatic ring. The reaction would then involve the intramolecular attack of a nucleophile from the other end of the linker onto the pyridine ring, leading to the displacement of the oxygen atom and the formation of a new ring system.

It has been noted in related systems that the rearrangement of a nitro-phenyl analogue did not occur under certain mildly basic conditions, suggesting that the electronic nature of the migrating group and the reaction conditions are critical for the success of the rearrangement manchester.ac.uk. In a different but related phenomenon, nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine with amines in polar aprotic solvents, leading to an unexpected rearranged product clockss.org. This highlights the potential for rearrangements in activated nitropyridine systems.

Synthesis and Research Utility of 2 Hydroxy 3 Nitropyridine Derivatives and Analogs

Design and Synthesis of Functionalized Analogs

The strategic modification of the 2-hydroxy-3-nitropyridine scaffold allows for the synthesis of analogs with tailored electronic and steric properties. These functionalized derivatives are crucial intermediates in medicinal and materials chemistry.

Methylated and Halogenated Nitropyridines

The introduction of methyl and halogen substituents onto the nitropyridine ring is a common strategy to modulate the molecule's reactivity and biological activity.

Methylated Nitropyridines: The synthesis of methylated analogs can be achieved through various routes. For instance, 2-hydroxy-5-methyl-3-nitropyridine is synthesized by the nitration of 2-amino-5-methylpyridine. In this process, 2-amino-5-methylpyridine is dissolved in concentrated sulfuric acid, and a mixture of concentrated nitric and sulfuric acids is added, maintaining the temperature at 130°C. prepchem.com The resulting product is then isolated by pouring the solution over ice and adjusting the pH. prepchem.com This method provides a direct pathway to a methylated version of the core structure. Another approach involves the conversion of 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines by reacting them with a malonic ester anion. researchgate.net

Halogenated Nitropyridines: Halogenation is a key transformation for introducing a reactive handle for subsequent cross-coupling reactions. 2,4-dihydroxy-3-nitropyridine can be converted into 2,4-dichloro-3-nitropyridine. googleapis.com This transformation is accomplished by reacting the dihydroxy compound with phosphorus oxychloride (POCl₃) in the presence of a base like diisopropylethylamine (DIPEA). googleapis.com The reaction is initially exothermic and is then heated to drive the conversion to completion. googleapis.com The resulting dichlorinated product is a valuable intermediate for further functionalization.

Table 1: Synthesis of Selected Methylated and Halogenated Nitropyridines

| Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|

| 2-Amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 2-Hydroxy-5-methyl-3-nitropyridine | 130°C |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, DIPEA | 2,4-Dichloro-3-nitropyridine | Heat to 90°C |

| 2-Chloro-3-nitropyridines | Diethyl malonate, K₂CO₃ | 2-Methyl-3-nitropyridines | Anhydrous THF |

Styryl-Nitropyridines and Their Synthetic Applications

Styryl-nitropyridines, which contain a vinyl group attached to the pyridine (B92270) ring, are of interest due to their fluorescent properties and utility in further synthetic transformations. mdpi.comresearchgate.net The synthesis of 2-styryl-3-nitropyridines is typically achieved through the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.comresearchgate.net This reaction proceeds under mild conditions and provides access to a range of substituted styryl derivatives. mdpi.com

These styryl compounds serve as versatile intermediates. The nitro group can be readily displaced by nucleophiles, such as thiolate anions, in nucleophilic aromatic substitution (SNAr) reactions to yield functionalized products. mdpi.comresearchgate.net This reactivity allows for the introduction of sulfur-based functional groups, expanding the molecular diversity accessible from the nitropyridine core.

Table 2: Synthesis of 2-Styryl-3-nitropyridines

| Precursor | Reagent | Product Type | Application |

|---|---|---|---|

| 2-Methyl-3-nitropyridines | Aromatic Aldehydes | 2-Styryl-3-nitropyridines | Fluorescent materials, SNAr reactions |

Di- and Poly-Nitropyridine Architectures

The synthesis of pyridine rings bearing multiple nitro groups often involves ring transformation reactions. One key substrate for these transformations is 1-methyl-3,5-dinitro-2-pyridone. nih.gov This dinitropyridone can react with ketones and ammonia in a three-component ring transformation to furnish various 5-nitropyridines. nih.gov This method is particularly effective for creating [b]-fused 5-nitropyridines when using cyclic ketones like cyclohexanone. nih.gov The reaction involves a nucleophilic-type ring transformation where the pyridone ring is opened by an amine, followed by cyclization with the ketone component to form a new pyridine ring. nih.gov This strategy provides a pathway to complex nitropyridine architectures that would be difficult to access through direct nitration.

Role as Precursors for Diverse Heterocyclic Systems

The functional groups of this compound make it an ideal starting point for the construction of more elaborate heterocyclic structures, particularly fused ring systems that are prevalent in pharmacologically active compounds.

Synthesis of Fused Ring Systems (e.g., Imidazopyridines, Azaindoles, Diazaphenothiazines)

Imidazopyridines: These bicyclic systems, which are structurally related to purines, are significant in medicinal chemistry. nih.gov Their synthesis can be achieved from aminopyridine precursors. This compound can be converted to 2,3-diaminopyridine through a two-step process: reduction of the nitro group to an amino group, and conversion of the hydroxyl group to another amino group. The resulting 2,3-diaminopyridine can then undergo a cyclocondensation reaction with aldehydes or carboxylic acids to form the fused imidazole ring of imidazo[4,5-b]pyridines. nih.gov

Azaindoles: Azaindoles, or pyrrolopyridines, are another important class of heterocycles. rsc.org The synthesis of 7-azaindoles can utilize nitropyridine derivatives as precursors. researchgate.net For example, a substituted nitropyridine can undergo a palladium-catalyzed cross-coupling reaction, followed by hydrogenation of the nitro group and an acidic cyclization to form the fused pyrrole ring, yielding the azaindole core. researchgate.net The versatility of this approach allows for the preparation of a wide range of substituted azaindoles. organic-chemistry.org

Table 3: this compound as a Precursor for Fused Heterocycles

| Target Heterocycle | Key Intermediate | Synthetic Transformation |

|---|---|---|

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine | Cyclocondensation with aldehydes/carboxylic acids |

| 7-Azaindole | Functionalized Aminopyridine | Cross-coupling, reduction, and cyclization |

Preparation of Other Complex Pyridine-Containing Scaffolds

The pyridine scaffold is a fundamental component in a vast number of therapeutic agents and biologically active molecules. nih.govdovepress.comresearchgate.net The reactive nature of this compound makes it a valuable starting material for building other complex pyridine-containing structures. The hydroxyl group can be converted into a leaving group (e.g., a halogen) for cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other heterocyclic rings. This dual functionality allows for a modular approach to the synthesis of highly decorated pyridine derivatives. For example, the amino group derived from the reduction of the nitro group can react with dicarbonyl compounds or their equivalents to construct new rings fused to the pyridine core, leading to novel polycyclic aromatic systems.

Ligand Design in Coordination Chemistry Research

The unique electronic and structural characteristics of this compound and its derivatives have positioned them as versatile ligands in coordination chemistry. Their ability to coordinate with a variety of metal ions, coupled with the potential for rich redox behavior, has driven significant research into their application in the design of novel metal complexes.

Development of Pyridine-Based Ligands for Metal Complexes (e.g., Ru, Co, Cu, Zn, Ni)

The this compound scaffold, existing in tautomeric equilibrium with 3-nitro-2-pyridone, offers multiple coordination sites, primarily through the pyridine nitrogen and the exocyclic oxygen of the pyridone form. This has been exploited in the synthesis of a range of transition metal complexes.

Ruthenium (Ru) Complexes: Derivatives of 2-hydroxypyridine (B17775) have been successfully employed as ligands in ruthenium catalysis. For instance, substituted 2-hydroxypyridines have been shown to act as promoters in Ruthenium(II)-catalyzed C-H bond activation and arylation reactions. nih.gov The electronic properties of these ligands can be tuned by the presence of substituents, which in turn influences the catalytic activity of the resulting Ru(II) complex. Furthermore, the interconversion between the hydroxypyridine and pyridone forms within ruthenium complexes has been explored for applications in the catalytic hydrogenation of CO2. nih.gov Ruthenium complexes incorporating 4-hydroxy-pyridine-2,6-dicarboxylic acid have also been synthesized and investigated for their anticancer properties, demonstrating the influence of the oxidation state (Ru(II) vs. Ru(III)) on their biological activity. rsc.org

Cobalt (Co) and Nickel (Ni) Complexes: The coordination chemistry of 2-pyridone and its derivatives extends to cobalt and nickel. Mixed ligand complexes of Co(III) and Ni(II) containing bioactive ligands have been synthesized and their interactions with DNA studied. nih.gov Research on cobalt(II) complexes with pyridine-based macrocyclic ligands containing pendant pyridine arms has focused on tuning their magnetic anisotropy. nih.govrsc.org Similarly, nickel(II) complexes with hydrazone derivatives of 2-hydroxy-acetophenones have been prepared and characterized. chemijournal.com The structural versatility of these metals allows for the formation of complexes with varying geometries, from distorted square planar to octahedral, depending on the specific ligands employed. rsc.org

Copper (Cu) and Zinc (Zn) Complexes: Copper(II) and Zinc(II) complexes with pyridine-based ligands have been extensively studied. For example, a fluorescent zinc(II) complex based on a Schiff base derived from 5-nitropyridin-2-amine has been developed as a selective sensor for Cu2+ ions. nih.gov The coordination chemistry of copper(II) with various hydroxyl pyridine derivatives has been explored, leading to the synthesis of complexes with diverse structural, spectroscopic, and magnetic properties. nih.govresearchgate.netrsc.org These studies have revealed different coordination modes, including the formation of both mononuclear and dimeric structures. Zinc complexes with ortho-substituted pyridine ligands have also been synthesized and structurally characterized, often resulting in tetrahedral geometries. rsc.org

| Metal Ion | Ligand Type | Key Research Findings |

| Ru | Substituted 2-hydroxypyridines | Act as promoters in Ru(II)-catalyzed C-H activation. nih.gov |

| Ru | 6-diisopropylphosphino-2-pyridone | Interconversion between hydroxypyridine and pyridone forms is crucial for catalytic CO2 hydrogenation. nih.gov |

| Ru | 4-hydroxy-pyridine-2,6-dicarboxylic acid | Anticancer activity is dependent on the oxidation state of Ruthenium. rsc.org |

| Co/Ni | Bioactive mixed ligands | DNA binding and photocleavage studies. nih.gov |

| Co | Pyridine-based macrocycles | Tuning of magnetic anisotropy. nih.govrsc.org |

| Ni | Hydrazone derivatives | Synthesis and characterization of new complexes. chemijournal.com |

| Zn | Aminoethyl-nitropyridine Schiff base | Development of fluorescent sensors for Cu2+. nih.gov |

| Cu | Hydroxyl pyridine derivatives | Diverse structural and magnetic properties. nih.govresearchgate.netrsc.org |

Studies on Coordination Modes and "Non-Innocent" Ligand Behavior

The coordination of this compound and its analogs to metal centers can occur through various modes, influencing the geometry and electronic structure of the resulting complex. The deprotonated hydroxyl group and the pyridine nitrogen are the primary coordination sites, allowing for chelation.

The term "non-innocent" ligand refers to a ligand where the oxidation state is not easily defined, and it can actively participate in the redox chemistry of the complex. mdpi.com Ligands containing the 2-pyridone moiety can exhibit this behavior. The electronic delocalization within the pyridone ring, influenced by substituents like the nitro group, can facilitate ligand-based redox processes. This means that upon oxidation or reduction of the complex, the electron density change may not be solely centered on the metal but can be shared with the ligand.

The redox-active nature of such ligands can be harnessed to stabilize unusual metal oxidation states or to facilitate multi-electron transfer processes in catalysis. researchgate.net For instance, in some ruthenium complexes, the interconversion between the hydroxypyridine and pyridone forms is a key step in catalytic cycles, highlighting the active role of the ligand beyond simply coordinating to the metal center. nih.gov

Advanced Research Applications and Environmental Fate

Applications in Catalysis Research

The pyridine (B92270) moiety within 2-hydroxy-3-nitropyridine and its derivatives makes it a candidate for use in catalysis, particularly as a ligand that can coordinate with metal centers. This coordination can influence the electronic and steric environment of the catalyst, thereby affecting its activity, selectivity, and stability.

Use as Ligands in Homogeneous and Heterogeneous Catalysis (e.g., CO2 Hydrogenation)

While direct studies detailing the use of this compound as a ligand in CO2 hydrogenation are not prevalent in the provided search results, the broader context of pyridine derivatives in catalysis is well-established. mdpi.com For instance, iron(II) carbonyl hydride complexes supported by bifunctional PNP ligands, which contain a pyridine backbone, have been shown to be effective catalysts for the hydrogenation of CO2 to formate. rsc.org The addition of Lewis acid co-catalysts significantly enhances the catalytic activity of these systems. rsc.org In these systems, the pyridine-containing ligand plays a crucial role in the catalytic cycle. rsc.org The principles demonstrated in these studies, where a pyridine-based ligand facilitates key steps in the catalytic process, suggest the potential for this compound to be adapted for similar applications. The electronic properties of the pyridine ring, modified by the hydroxyl and nitro substituents, could offer unique coordination chemistry and catalytic behavior.

Mechanistic Studies of Catalytic Cycles Involving Pyridine Derivatives

Understanding the mechanistic pathways of catalytic reactions is fundamental to developing more efficient and selective catalysts. Research on pyridine derivatives provides insights into the plausible roles that compounds like this compound could play. Mechanistic studies often involve identifying key intermediates and transition states in a catalytic cycle. For example, in some copper-catalyzed reactions, a Cu(II) acetylide complex and an amidyl radical have been identified as key intermediates. researchgate.net In other systems, radical trapping experiments have implicated the involvement of aroyl radical intermediates. nih.gov The study of catalytic cycles can also reveal how ligands participate directly in the reaction, such as through metal-ligand cooperativity, where the ligand is not just a spectator but an active participant in bond-making and bond-breaking steps. rsc.org

Contributions to Materials Science Research

The functional groups of this compound make it a valuable building block in materials science for creating new materials with enhanced or specific properties. chemimpex.commdpi.com

Incorporation into Polymeric Matrices for Enhanced Properties

The incorporation of nitropyridine moieties, such as that found in this compound, into polymer matrices is a strategy to enhance the functional properties of the resulting materials. For example, introducing such moieties can improve the thermal stability and mechanical properties of polymers, leading to more durable materials. chemimpex.com Research has also explored integrating nitropyridine derivatives into chitosan (B1678972) films, demonstrating their effective integration and ability to enhance the functional attributes of the final material. mdpi.com The good solubility of these derivatives in the chitosan gel facilitates efficient and economical coloring, adding value for industrial applications. mdpi.com

Development of Dyes and Optoelectronic Materials

Pyridine derivatives are recognized for their applications in the development of dyes and optoelectronic materials. mdpi.com The specific compound this compound is noted for its use in the production of dyes. chemimpex.com The synthesis of new 2-N-phenylamino-methyl-nitro-pyridine isomers has been a focus of research due to their potential in optoelectronics and biochemistry. mdpi.com The structural and electronic properties of these molecules, which can be tuned by modifying substituents, are key to their function in these applications. mdpi.com For instance, a base-catalyzed intramolecular condensation of 3-hydroxy-3'-nitro-2,2'-dipyridylamine, a derivative of this compound, leads to the formation of 1,9-diazaphenoxazine, a heterocyclic system that can have interesting photophysical properties. capes.gov.br

Analytical Chemistry Research Applications

In analytical chemistry, this compound serves as a reagent in methods like spectrophotometry. chemimpex.com Its utility stems from its ability to undergo reactions that produce a measurable signal, allowing for the detection and quantification of other substances. chemimpex.com A notable application is in the development of a direct continuous spectrophotometric assay for glycosidases. nih.gov In this assay, 3-nitro-2-pyridyl glycosides are used as substrates. nih.gov The enzymatic hydrolysis of these glycosides releases this compound, which then rapidly tautomerizes to 3-nitro-2(1H)-pyridone. nih.gov This tautomerization results in a significant shift in the absorption spectrum of about 60 nm, even under acidic conditions (pH 3-6). nih.gov This change in absorbance can be monitored continuously to determine the initial rate of the enzymatic reaction. nih.gov

| Application Area | Specific Use | Key Finding |